N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide moiety linked to a 3,5-dimethylphenyl group. The compound’s synthesis likely involves nucleophilic substitution at the sulfanyl group, akin to methods described for related acetamide derivatives (e.g., coupling of thiol-containing pyrimidinones with halogenated acetamides under basic conditions) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-7-17(8-6-14)19-12-30-22-21(19)26-24(27(4)23(22)29)31-13-20(28)25-18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQERUINLYLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C24H23N3O2S2 and a molecular weight of approximately 449.59 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in the inhibition of certain enzymes.
Therapeutic Applications
-
Enzyme Inhibition
- Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in the management of conditions such as Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) respectively. The compound's ability to inhibit these enzymes positions it as a candidate for further development in treating these diseases .
-
Anticancer Activity
- Compounds containing thieno[3,2-d]pyrimidine moieties have shown promise in anticancer research. The structural attributes of N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
Case Study 1: Enzyme Inhibition Profile
A recent study explored the enzyme inhibitory potential of several thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated that the compound exhibited significant inhibition against AChE with an IC50 value comparable to known inhibitors. This suggests its potential utility in developing therapeutic agents for Alzheimer's disease .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of intrinsic pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—thienopyrimidinone core, sulfanyl linker, and substituted phenyl acetamide—are shared with several analogs. Below is a comparative analysis based on substituent effects, synthetic efficiency, and physicochemical properties.
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing Groups (EWGs) : The dichlorophenyl analog (2,3-dichloro substitution) exhibits higher melting points (230–232°C) compared to methyl/methoxy-substituted derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3,5-dimethoxyphenyl in ) may improve aqueous solubility but reduce membrane permeability compared to methyl groups in the target compound.
Synthetic Efficiency :
- The dichlorophenyl analog achieved an 80% yield via refluxing with KOH/CS₂, suggesting robust synthetic scalability . In contrast, sulfonamide derivatives (e.g., ) reported lower yields (57%), possibly due to steric hindrance during sulfonylation.
Biological Implications: Thienopyrimidinones and dihydropyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR), where the sulfanyl linker enhances binding to ATP pockets . The dichlorophenyl analog’s NMR data (δ 10.10 ppm for NHCO) indicates strong hydrogen bonding, a critical feature for target engagement .
Research Findings and Mechanistic Insights
- QSAR Correlations : Studies on acetamide derivatives (e.g., ) highlight consistent relationships between substituent lipophilicity (log P) and bioavailability. The target compound’s 3,5-dimethylphenyl group may optimize log P for balanced absorption and metabolic stability.
- Lumping Strategy Relevance: While lumping strategies group compounds with similar cores (e.g., pyrimidinones) for predictive modeling , the target compound’s thieno-fused ring introduces unique electronic effects, necessitating separate evaluation for structure-activity relationships.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates thieno and pyrimidinyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C24H23N3O2S2. Its structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 449.59 g/mol |
| CAS Number | 1040631-76-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate signal transduction pathways, leading to various therapeutic effects. Research indicates that compounds with similar structures can exhibit antimicrobial and anticancer properties due to their ability to disrupt cellular processes.
Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. For example:
- Activity Against Bacteria : Compounds similar to this compound have shown activity against E. coli, S. aureus, and C. albicans .
Anticancer Potential
The thieno-pyrimidine scaffold is also recognized for its potential in cancer therapy. Studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell proliferation in cancer cell lines.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .
- Anticancer Activity Assessment : Another study evaluated the cytotoxic effects of thieno-pyrimidine derivatives on HeLa cells and found significant inhibition of cell viability at concentrations as low as 10 µM .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thieno[3,2-d]pyrimidine derivative?
- Methodological Answer : Synthesis optimization involves:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions to assemble the thienopyrimidine core .
- Temperature : Controlled stepwise heating (e.g., 60–120°C) to stabilize intermediates and minimize side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Reaction Time : Extended durations (12–24 hrs) for steps like sulfanyl group introduction to ensure completion .
Yield and purity are monitored via TLC and HPLC, with final purity ≥95% achievable through column chromatography .
Q. How do functional groups (e.g., sulfanyl, acetamide) influence the compound’s bioactivity?
- Methodological Answer :
- Sulfanyl Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) and improves metabolic stability .
- Acetamide Group : Increases solubility and facilitates interactions with hydrophobic pockets in proteins via its methyl substituents .
Role determination involves: - SAR Studies : Synthesizing analogs with modified groups (e.g., replacing sulfanyl with methyl) and comparing bioactivity .
- Computational Docking : Modeling interactions with target proteins (e.g., kinases) using software like AutoDock .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .
- Anti-inflammatory Potential : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR tyrosine kinase) with positive controls (e.g., gefitinib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modifications to the dimethylphenyl, methyl, or acetamide groups (see Table 1) .
- Bioassay Correlation : Compare IC values across analogs to identify critical substituents. For example:
| Compound Modification | Biological Activity (IC, μM) | Target |
|---|---|---|
| 4-Fluorophenyl substituent | 0.45 ± 0.02 | EGFR Kinase |
| 3,5-Dimethylphenyl (parent) | 1.20 ± 0.10 | EGFR Kinase |
| Ethyl ester derivative | >10 | Inactive |
| Table 1: Example SAR data for thienopyrimidine analogs |
- Mutagenesis Studies : Co-crystallize the compound with target proteins to identify binding residues .
Q. How should researchers address contradictions in bioactivity data between structurally similar compounds?
- Methodological Answer : Contradictions may arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl) may enhance target affinity vs. electron-donating groups (e.g., -OCH) .
- Experimental Conditions : Variability in cell culture media or assay pH (e.g., neutral vs. acidic) can alter solubility and activity .
Resolution strategies: - Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines) .
- Molecular Dynamics Simulations : Model compound behavior under varying conditions to predict stability .
Q. What reaction mechanisms govern key transformations in the synthesis of this compound?
- Methodological Answer :
- Sulfanyl Group Introduction : Nucleophilic substitution (S2) between a thiolate ion and a chloro-pyrimidine intermediate, requiring anhydrous conditions .
- Acetamide Coupling : EDC/NHS-mediated amide bond formation, monitored by FT-IR for carbonyl stretching (1650–1700 cm) .
- Oxidation of Thienopyrimidine Core : MnO-mediated oxidation to form the 4-oxo group, verified by loss of S-H stretch in IR .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring no cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion and cellular uptake .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for in vitro assays to mimic physiological conditions .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate the Combination Index (CI) via the Chou-Talalay method .
- Pathway Analysis : RNA-seq to identify gene networks (e.g., apoptosis pathways) enhanced by the compound in combination with cisplatin .
- In Vivo Models : Xenograft studies in mice with co-administration of the compound and paclitaxel, monitoring tumor volume reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
